![molecular formula C38H76N2O5 B13815362 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate CAS No. 6311-10-0](/img/structure/B13815362.png)
2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate typically involves the reaction of hexadecyl isocyanate with 2-(2-hydroxyethoxy)ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as dibutyltin dilaurate, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as distillation or chromatography, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their properties and affecting cellular functions. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(octadecylcarbamoyloxy)ethoxy]ethyl N-octadecylcarbamate
- 2-[2-(dodecylcarbamoyloxy)ethoxy]ethyl N-dodecylcarbamate
- 2-[2-(decylcarbamoyloxy)ethoxy]ethyl N-decylcarbamate
Uniqueness
2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate is unique due to its specific chain length and structural features, which confer distinct physicochemical properties and biological activities compared to similar compounds. Its hexadecyl chains provide enhanced hydrophobicity and membrane interaction capabilities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate, and how can reaction yields be optimized?
- Methodological Answer : Utilize a two-step carbamate coupling strategy: (1) React hexadecylamine with chloroethyl carbonate to form the intermediate carbamate, and (2) couple with ethylene glycol derivatives under anhydrous conditions. Optimize yields via Design of Experiments (DOE) to evaluate parameters like temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios. Statistical DOE methods (e.g., factorial design) minimize experimental iterations while maximizing yield .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine nuclear magnetic resonance (NMR, ¹H/¹³C) to confirm carbamate linkage and ethoxy chain integrity, mass spectrometry (MS) for molecular weight validation, and infrared spectroscopy (IR) to identify carbonyl (C=O) and urethane (N-H) functional groups. For purity assessment, employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 220 nm, calibrated against certified reference standards .
Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using DOE to test temperature (4°C, 25°C, 40°C), humidity (0–75% RH), and light exposure. Monitor degradation via HPLC and quantify hydrolysis products (e.g., hexadecylamine) using gas chromatography-mass spectrometry (GC-MS). Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .
Q. What safety protocols are critical when handling this carbamate derivative in the laboratory?
- Methodological Answer : Use fume hoods for all syntheses, wear nitrile gloves and safety goggles to prevent dermal contact, and store the compound in airtight containers under nitrogen. For spills, neutralize with 5% acetic acid before disposal. Follow waste segregation guidelines for carbamate-containing residues to prevent environmental contamination .
Q. How can solubility and formulation challenges be addressed for in vitro studies?
- Methodological Answer : Test solubility in lipid-friendly solvents (e.g., DMSO, ethanol) and surfactants (e.g., Tween-80) using phase diagrams. For aqueous dispersion, employ sonication with lipid vesicles or micellar encapsulation. Monitor colloidal stability via dynamic light scattering (DLS) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or enzymatic environments?
- Methodological Answer : Investigate hydrolysis pathways using density functional theory (DFT) calculations to model transition states and identify susceptible bonds (e.g., carbamate vs. ethoxy). Validate computationally predicted kinetics with experimental LC-MS/MS tracking of degradation intermediates under controlled pH and enzyme (e.g., esterase) conditions .
Q. How can computational modeling guide the design of derivatives with enhanced membrane permeability?
- Methodological Answer : Apply molecular dynamics (MD) simulations to assess lipid bilayer interactions, focusing on alkyl chain packing and headgroup hydration. Use quantitative structure-property relationship (QSPR) models to correlate logP values with experimental permeability data from Franz cell assays .
Q. What experimental frameworks are suitable for studying its interactions with biological membranes or protein targets?
- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics with membrane receptors. For cellular uptake studies, synthesize a fluorescent analog (e.g., BODIPY-labeled derivative) and quantify internalization via confocal microscopy and flow cytometry .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent catalytic activity or stability results?
- Methodological Answer : Apply multivariate analysis to identify confounding variables (e.g., trace moisture, solvent impurities). Cross-validate findings using orthogonal techniques (e.g., calorimetry vs. spectroscopy). Implement ICReDD’s feedback loop: Integrate experimental outliers into revised quantum chemical models to refine reaction pathways .
Q. What methodologies optimize its application in membrane-based separation technologies?
- Methodological Answer : Fabricate composite membranes via phase inversion, incorporating the compound as a porosity modifier. Evaluate performance using dead-end filtration cells under varying pressures (1–10 bar) and solute concentrations. Characterize membrane morphology with scanning electron microscopy (SEM) and atomic force microscopy (AFM) .
Properties
CAS No. |
6311-10-0 |
---|---|
Molecular Formula |
C38H76N2O5 |
Molecular Weight |
641.0 g/mol |
IUPAC Name |
2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate |
InChI |
InChI=1S/C38H76N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-37(41)44-35-33-43-34-36-45-38(42)40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42) |
InChI Key |
HLYGEFVABJFGJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)OCCOCCOC(=O)NCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.